molecular formula C10H11F2NO B1405283 3-[(3,5-Difluorophenoxy)methyl]azetidine CAS No. 1706462-65-8

3-[(3,5-Difluorophenoxy)methyl]azetidine

Cat. No. B1405283
M. Wt: 199.2 g/mol
InChI Key: SIEPUPYVUPAIBU-UHFFFAOYSA-N
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Description

“3-[(3,5-Difluorophenoxy)methyl]azetidine” is a chemical compound with the molecular formula C10H12ClF2NO . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-[(3,5-Difluorophenoxy)methyl]azetidine” consists of a azetidine ring (a four-membered ring with one nitrogen and three carbon atoms) attached to a difluorophenoxy group . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

“3-[(3,5-Difluorophenoxy)methyl]azetidine” is a white solid . Its molecular weight is 235.66 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Development of Novel Compounds

  • Synthesis of Novel Ligands for Nicotinic Receptors : A study by Karimi and Långström (2002) describes the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors. This synthesis involved a Stille coupling reaction and deprotection using trifluoroacetic acid (TFA), yielding a significant amount of the compound for research purposes (Karimi & Långström, 2002).

Pharmaceutical Research

  • Antibacterial Agents : Research on 7-Azetidinylquinolones as antibacterial agents by Frigola et al. (1995) identified the importance of stereochemistry in increasing in vitro activity and oral efficacy of these compounds. The study synthesized various stereochemically pure azetidinylquinolones and naphthyridines to examine their effects on potency (Frigola et al., 1995).

  • Synthesis of Schiff Bases and Azetidines : A study on the synthesis and in-vitro antioxidant activity of novel Schiff bases and azetidines derived from phenyl urea derivatives was conducted by Nagavolu et al. (2017). This research focused on creating these compounds and evaluating their potential as antioxidants (Nagavolu et al., 2017).

Neuroscientific Research

  • Role in Long-Term Potentiation : Manahan‐Vaughan and Reymann (1996) investigated the effect of Trans-azetidine-2,4-dicarboxylic acid (ADA), a group 1 metabotropic glutamate receptor agonist, on long-term potentiation in the dentate gyrus of the rat brain. This research highlights the potential neurological implications of azetidine derivatives (Manahan‐Vaughan & Reymann, 1996).

  • Synthesis of Glutamate Analogues : A study by Kozikowski et al. (1990) on the synthesis of derivatives of azetidine-2,4-dicarboxylic acid explored their ability to stimulate calcium uptake in cerebellar granule cells. This research is pivotal in understanding the interactions of azetidine derivatives with neurotransmitter receptors (Kozikowski et al., 1990).

Material Science

  • Polyurethane Dispersion with Azetidine End Groups : Wang et al. (2006) developed a single-component, azetidine-terminated self-curable aqueous-based polyurethane dispersion. This work highlights the applications of azetidine in material science, specifically in creating polymeric network structures (Wang et al., 2006).

Safety And Hazards

Safety information for “3-[(3,5-Difluorophenoxy)methyl]azetidine” indicates that it may cause eye irritation and may cause an allergic skin reaction (Hazard Statements: H317 - H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(3,5-difluorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEPUPYVUPAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Difluorophenoxy)methyl]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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